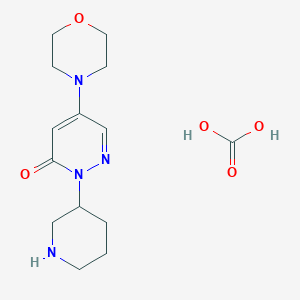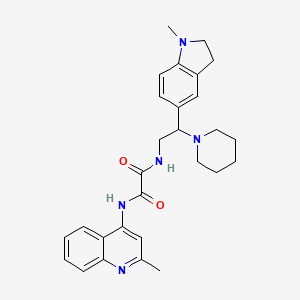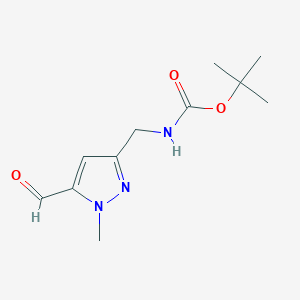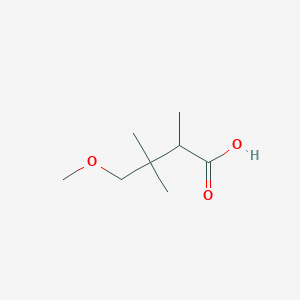
5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; carbonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, commonly known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a carbonic anhydrase inhibitor, which means that it can inhibit the activity of carbonic anhydrase enzymes in the body.
作用机制
MPP acts as a carbonic anhydrase inhibitor, which means that it can inhibit the activity of carbonic anhydrase enzymes in the body. Carbonic anhydrase enzymes are involved in the regulation of acid-base balance in the body and are also important in the production of aqueous humor in the eye. By inhibiting carbonic anhydrase, MPP can reduce the production of aqueous humor and lower intraocular pressure. MPP can also inhibit the activity of carbonic anhydrase in tumor cells, leading to a reduction in tumor growth.
Biochemical and Physiological Effects
MPP has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can also inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation. MPP can also reduce the expression of VEGF, a protein that is involved in the formation of new blood vessels. Additionally, MPP has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
MPP has several advantages for use in lab experiments. It is a potent and selective carbonic anhydrase inhibitor, which means that it can be used to study the role of carbonic anhydrase enzymes in various biological processes. MPP is also relatively easy to synthesize and can be obtained in high yield and purity. However, MPP has some limitations for use in lab experiments. It is not very water-soluble, which can make it difficult to dissolve in aqueous solutions. Additionally, MPP can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on MPP. One area of interest is the development of MPP-based therapies for the treatment of glaucoma. Further studies are needed to determine the optimal dose and delivery method for MPP in the treatment of glaucoma. Another area of interest is the use of MPP as a potential therapy for Alzheimer's disease. Future studies are needed to determine the optimal dose and treatment duration for MPP in the treatment of Alzheimer's disease. Additionally, further studies are needed to investigate the potential anti-tumor effects of MPP and to determine the underlying mechanisms of these effects.
合成方法
The synthesis of MPP involves the reaction of 3-(piperidin-3-yl)-2,3-dihydropyridazine-1-carboxylic acid with morpholine in the presence of a coupling agent. The reaction is carried out under an inert atmosphere and in the presence of a base. The resulting product is then purified by column chromatography to obtain MPP in high yield and purity.
科学研究应用
MPP has been extensively studied for its potential therapeutic applications. It has been found to have anti-tumor, anti-inflammatory, and anti-angiogenic effects. MPP has also been shown to have neuroprotective properties and can improve cognitive function in animal models of Alzheimer's disease. Additionally, MPP has been studied for its potential use in the treatment of glaucoma, as it can reduce intraocular pressure.
属性
IUPAC Name |
carbonic acid;5-morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2.CH2O3/c18-13-8-12(16-4-6-19-7-5-16)10-15-17(13)11-2-1-3-14-9-11;2-1(3)4/h8,10-11,14H,1-7,9H2;(H2,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCQRPMDCCBHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCOCC3.C(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2853246.png)
![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2853249.png)

![8-(5-Bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853251.png)
![N-(2-ethylphenyl)-1-(4-fluorophenyl)-3-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2853253.png)
![2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone](/img/structure/B2853254.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2853255.png)

![{1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2853259.png)


![5-methyl-2,4-dioxo-3-phenyl-N-(o-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2853264.png)